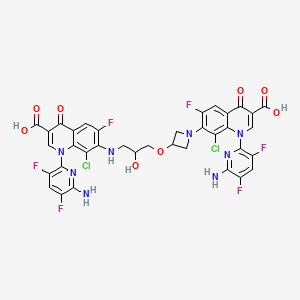
1-(6-Amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Übersicht
Beschreibung
1-(6-Amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C36H24Cl2F6N8O8 and its molecular weight is 881.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-amino-3,5-difluoropyridin-2-yl)-7-(3-(3-((1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)amino)-2-hydroxypropoxy)azetidin-1-yl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its antibacterial properties and mechanisms of action.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances its potency against bacterial strains by increasing membrane permeability and binding affinity to target enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClF3N4O4 |
| Molecular Weight | 440.76 g/mol |
| CAS Number | 189279-58-1 |
| Purity | ≥ 97% |
The compound acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The structural modifications, particularly the introduction of halogen atoms, have been shown to enhance the binding affinity to these targets.
Biological Activity Studies
Recent studies have demonstrated the efficacy of this compound against various Gram-positive and Gram-negative bacteria. The following sections summarize key findings from relevant research.
Antibacterial Efficacy
A study evaluated the compound's activity against Escherichia coli and Staphylococcus aureus, two common bacterial pathogens. The minimum inhibitory concentration (MIC) values were determined through broth microdilution assays.
Table 2: Antibacterial Activity
| Bacteria | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
These results indicate a strong antibacterial effect, particularly against Gram-positive strains.
Case Studies
- In Vivo Efficacy : A case study involving a murine model of bacterial infection showed that treatment with the compound significantly reduced bacterial load in tissues compared to untreated controls.
- Resistance Mechanisms : Investigations into bacterial resistance revealed that the compound maintained efficacy even in strains resistant to conventional fluoroquinolones, suggesting a unique mechanism of action that circumvents common resistance pathways.
Eigenschaften
IUPAC Name |
1-(6-amino-3,5-difluoropyridin-2-yl)-7-[[3-[1-[1-(6-amino-3,5-difluoropyridin-2-yl)-3-carboxy-8-chloro-6-fluoro-4-oxoquinolin-7-yl]azetidin-3-yl]oxy-2-hydroxypropyl]amino]-8-chloro-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Cl2F6N8O8/c37-23-25(17(39)1-13-26(23)51(8-15(29(13)54)35(56)57)33-21(43)3-19(41)31(45)48-33)47-5-11(53)10-60-12-6-50(7-12)28-18(40)2-14-27(24(28)38)52(9-16(30(14)55)36(58)59)34-22(44)4-20(42)32(46)49-34/h1-4,8-9,11-12,47,53H,5-7,10H2,(H2,45,48)(H2,46,49)(H,56,57)(H,58,59) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGBHJOXUJZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)OCC(CNC5=C(C=C6C(=C5Cl)N(C=C(C6=O)C(=O)O)C7=C(C=C(C(=N7)N)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Cl2F6N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















